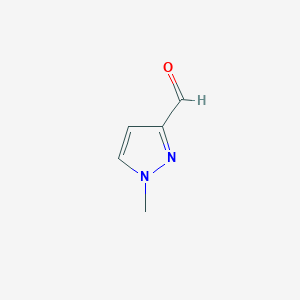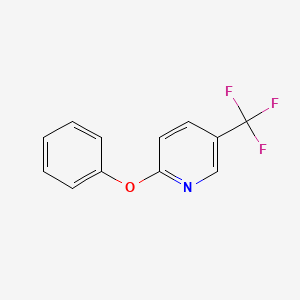
2-Phenoxy-5-(trifluoromethyl)pyridine
Overview
Description
Scientific Research Applications
Catalytic Hydroxylation
- Hybrid Catalysts for Benzene Hydroxylation : Pyridine-modified molybdovanadophosphates showed high yield and selectivity in the hydroxylation of benzene to phenol using hydrogen peroxide, highlighting the role of pyridine in promoting catalytic activities. This process is crucial for producing phenol, a key industrial chemical (Leng et al., 2008).
Spectroscopic and Optical Studies
- Characterization and NLO Properties : The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a structurally similar compound, was explored using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its optical properties and interactions with DNA were studied, providing insights into its potential applications in materials science and biochemistry (Vural & Kara, 2017).
Antimalarial Activity
- Development of Antimalarial Compounds : Studies on trifluoromethyl-substituted pyridine analogues for preclinical development in malaria treatment showed promising in vitro and in vivo efficacy against resistant strains of Plasmodium falciparum, highlighting the therapeutic potential of such compounds (Chavchich et al., 2016).
Crystal Structure Analysis
- Hydrogen-Bonding Network in Crystal Structures : The crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate was analyzed, revealing a water-bridged hydrogen-bonding network. Such structural insights are crucial for understanding the molecular interactions and design of new materials (Ye & Tanski, 2020).
Synthetic Methodologies
- Facile Synthesis of Fluorinated Phenols : Research on the synthesis of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols from corresponding alcohols and thionyl chloride in the presence of pyridine demonstrates efficient methods for producing fluorinated organic compounds, which are valuable in various chemical industries (Gong & Kato, 2002).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
2-Phenoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in its structure can enhance the binding affinity to certain proteins, thereby influencing enzyme inhibition or activation . The compound’s interactions with biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which can alter the biochemical pathways it is involved in .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound can affect metabolic flux by altering the levels of specific metabolites, thereby influencing the overall metabolic balance within cells . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive forms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments. Additionally, binding proteins can facilitate its localization and accumulation in certain tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise localization of this compound can determine its specific biochemical effects and mechanisms of action.
Properties
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-6-7-11(16-8-9)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUJZLNSPLGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429251 | |
| Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105626-77-5 | |
| Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


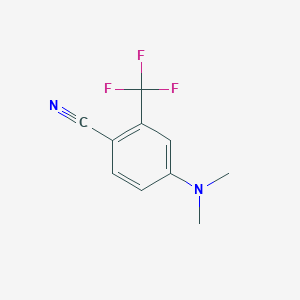
![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)
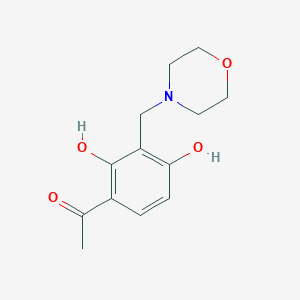
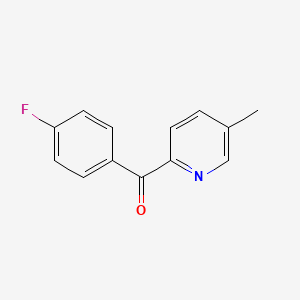

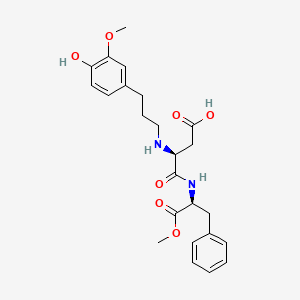
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)
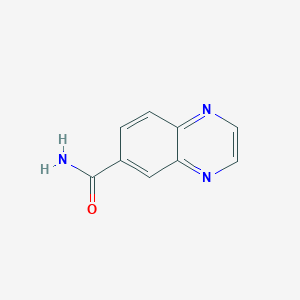
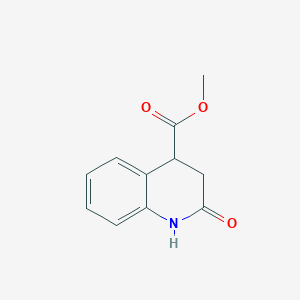

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
